2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7/h3-6H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRERHSUZELCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251551 | |
| Record name | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356003-23-0 | |
| Record name | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356003-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Synthesis Pathway
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Condensation of pyrazole derivative with pyrimidine precursor | 60-80% |
| 2 | Introduction of cyclopropyl group via nucleophilic substitution | 70-90% |
| 3 | Amination at the 6-position | 80-95% |
To synthesize 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine , one might adapt the synthesis pathway used for 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine by adjusting the position of the cyclopropyl group introduction. This could involve modifying the starting materials or the conditions under which the cyclopropyl group is introduced.
Theoretical Synthesis Pathway for 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Modified Starting Materials : Use a pyrazole derivative that allows for the introduction of the cyclopropyl group at the 2-position.
Condensation and Cyclopropyl Introduction : Perform the condensation reaction followed by the introduction of the cyclopropyl group at the desired position.
Amination : Complete the synthesis by introducing the amine group at the 6-position.
Theoretical Yield and Conditions
| Step | Reaction Conditions | Theoretical Yield |
|---|---|---|
| 1 | Condensation with modified pyrazole derivative | 60-80% |
| 2 | Introduction of cyclopropyl group at the 2-position | 70-90% |
| 3 | Amination at the 6-position | 80-95% |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolopyrimidine Derivatives
Key structural analogs differ in substituent groups, ring fusion patterns, and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Biological Activity
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique cyclopropyl substitution on a pyrazolo-pyrimidine scaffold, which influences its biological activity and pharmacokinetic properties. The structure can be represented as follows:
This structural characteristic is believed to enhance binding affinity to various molecular targets, making it a promising candidate for therapeutic applications.
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine primarily acts as an enzyme inhibitor , interacting with specific targets such as cyclin-dependent kinases (CDKs). The mechanism involves binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This inhibition can disrupt critical cellular processes such as cell cycle progression and signal transduction pathways related to cell proliferation and apoptosis.
Biological Activities
The compound has demonstrated various biological activities:
- Anticancer Activity : Studies indicate that 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine exhibits significant anticancer properties by inhibiting CDK2 and CDK4, which are crucial for cell cycle regulation. In vitro assays have shown that it effectively reduces cell viability in various cancer cell lines .
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further investigations are needed to establish its efficacy against specific pathogens .
Case Study 1: Anticancer Potential
A study published in MDPI highlighted the effectiveness of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine against several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the inhibition of CDK2, leading to cell cycle arrest at the G1 phase. The IC50 values obtained were significantly lower compared to control compounds, indicating potent anticancer activity .
Case Study 2: Enzyme Inhibition
In another research effort focusing on enzyme inhibition, 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine was tested against several kinases involved in cellular signaling pathways. The results demonstrated selective inhibition of GSK-3β and CDK2 with IC50 values in the nanomolar range, showcasing its potential as a therapeutic agent for diseases linked to dysregulated kinase activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Similar mechanism targeting CDKs but less selective than 2-Cyclopropyl derivative |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Enzyme Inhibition | Exhibits broader spectrum but with reduced potency against specific kinases compared to 2-Cyclopropyl variant |
Q & A
Q. What are the recommended safety protocols for handling 2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine in laboratory settings?
- Methodology :
- Respiratory protection : Use P95 (US) or P1 (EU EN 143) respirators for minor exposure. For higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirators .
- Skin/eye protection : Wear nitrile gloves and safety goggles compliant with NIOSH or EN 166 standards. Avoid skin contact and dust generation .
- Environmental control : Prevent drainage contamination and use fume hoods for dust/aerosol management .
- First aid : Immediate rinsing with water for eye exposure and medical consultation for ingestion .
Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?
- Methodology :
- Experimental determination : Use HPLC for solubility profiling in polar/nonpolar solvents. Calculate logP via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .
- Computational prediction : Apply tools like ACD/Labs or ChemAxon for logP and pKa estimation .
- Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting/decomposition temperatures .
Q. What are the key steps in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the cyclopropyl variant?
- Methodology :
- Core synthesis : Cyclocondensation of β-dicarbonyl compounds (e.g., diketones, enaminones) with 3-aminopyrazoles under microwave irradiation or reflux conditions .
- Cyclopropane integration : Introduce cyclopropyl groups via Suzuki coupling or nucleophilic substitution at position 2 .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can structural modifications at the 2-cyclopropyl position influence biological activity?
- Methodology :
- SAR studies : Synthesize analogs with substituents like halogens, electron-withdrawing groups (EWGs), or bulky moieties. Test against targets (e.g., kinases, cancer cell lines) .
- Computational modeling : Perform docking studies (AutoDock, Schrödinger) to assess interactions with binding pockets .
- Case study : Replace cyclopropyl with methyl or phenyl groups; compare IC50 values in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported toxicity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- In vitro testing : Conduct MTT assays on HepG2 cells to evaluate acute toxicity (48–72 hr exposure) .
- In silico toxicity prediction : Use ProTox-II or Derek Nexus to identify potential mutagenic/carcinogenic alerts .
- Comparative analysis : Cross-reference GHS classifications from multiple SDS sources and validate via Ames test .
Q. How can the photophysical properties of this compound be optimized for fluorescence-based applications?
- Methodology :
- Substituent engineering : Introduce electron-donating groups (EDGs) at position 7 (e.g., -NH2, -OCH3) to enhance quantum yield (e.g., ϕF up to 0.97 in 4f) .
- Solvent screening : Test emission in polar aprotic solvents (THF, DMSO) to stabilize charge-transfer states .
- Solid-state tuning : Modify crystal packing via steric hindrance (e.g., bulky substituents) to reduce aggregation-caused quenching .
Q. What computational methods validate the regioselectivity of cyclopropane substitution in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology :
- DFT calculations : Optimize transition states (Gaussian 09) to compare energy barriers for substitution at positions 2 vs. 5 .
- NMR chemical shift prediction : Compare experimental NMR data with computed values (B3LYP/6-31G**) .
- Mechanistic studies : Use isotopic labeling (e.g., ) to track bond formation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
